Menthyl acetoacetate
CAS No.: 1144-50-9
Cat. No.: VC20946031
Molecular Formula: C14H24O3
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1144-50-9 |
|---|---|
| Molecular Formula | C14H24O3 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | (5-methyl-2-propan-2-ylcyclohexyl) 3-oxobutanoate |
| Standard InChI | InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3 |
| Standard InChI Key | QSVQIPXQOCAWHP-UHFFFAOYSA-N |
| SMILES | CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
L-Menthyl acetoacetate consists of an acetoacetate group attached to the menthol scaffold. Its chemical formula is C14H24O3, with a monoisotopic molecular weight of 240.172544634 and an average molecular weight of 240.3386 . The compound features a cyclohexane ring with methyl and isopropyl substituents characteristic of the menthane backbone.
IUPAC Nomenclature
The IUPAC name for L-Menthyl acetoacetate is (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl 3-oxobutanoate. It is also known by its traditional name: (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl 3-oxobutanoate .
Chemical Identity Information
The following table presents the key chemical identity information for L-Menthyl acetoacetate:
| Parameter | Value |
|---|---|
| Chemical Formula | C14H24O3 |
| Average Molecular Weight | 240.3386 |
| Monoisotopic Molecular Weight | 240.172544634 |
| CAS Number | 59557-05-0 |
| InChI Key | QSVQIPXQOCAWHP-UHTWSYAYSA-N |
| Isomeric SMILES | CC(C)[C@H]1CCC@HC[C@@H]1OC(=O)CC(C)=O |
Classification and Structural Analysis
Chemical Classification
Menthyl acetoacetate belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. The o- and m- menthanes are much rarer and presumably arise by alkyl migration of p-menthanes .
Structural Features
The structure of menthyl acetoacetate combines two important functional components:
-
The menthol component: A cyclic monoterpene alcohol derived from peppermint or other mint oils
-
The acetoacetate component: A β-keto ester group that provides reactive sites for various chemical transformations
The stereochemistry of L-menthyl acetoacetate is specifically defined by the (1S,2R,5S) configuration, which determines its three-dimensional structure and potentially its biological activities .
Physical and Chemical Properties
Reactivity
The acetoacetate functionality in menthyl acetoacetate suggests it would exhibit similar reactivity to other acetoacetate esters. This would include:
-
Ability to undergo keto-enol tautomerism
-
Potential for participating in condensation reactions
-
Susceptibility to nucleophilic additions at the carbonyl groups
-
Possible involvement in various organic synthesis pathways including Michael additions
Applications and Uses
Fragrance and Flavor Industry
Given menthol's characteristic cooling sensation and pleasant odor, menthyl acetoacetate might find applications in the flavor and fragrance industry, potentially offering modified organoleptic properties compared to menthol itself.
Pharmaceutical Intermediates
Similar to methyl acetoacetate, which serves as a key intermediate in pharmaceutical synthesis , menthyl acetoacetate could potentially function as a chiral building block for pharmaceutical compounds, offering stereoselectivity due to its defined stereochemistry.
Organic Synthesis
The presence of both reactive acetoacetate functionality and the structurally rigid menthyl group makes menthyl acetoacetate a potentially valuable reagent in organic synthesis, particularly for asymmetric synthesis where stereochemical control is important.
Analytical Methods and Characterization
-
Chromatographic methods (HPLC, GC-MS)
-
Spectroscopic techniques (NMR, IR, UV-Vis)
-
Mass spectrometry for structural confirmation
Structural Comparison with Methyl Acetoacetate
While menthyl acetoacetate and methyl acetoacetate share the acetoacetate functional group, they differ significantly in size, stereochemistry, and potentially in reactivity:
| Property | Methyl Acetoacetate | Menthyl Acetoacetate |
|---|---|---|
| Molecular Formula | C5H8O3 | C14H24O3 |
| Molecular Weight | 116.12 | 240.3386 |
| Structure | Simple methyl ester of acetoacetic acid | Menthyl ester of acetoacetic acid |
| Stereochemistry | None (achiral) | Defined (1S,2R,5S) configuration |
| Complexity | Lower | Higher (contains cyclic terpene structure) |
| These structural differences would likely lead to different physical properties, reactivity patterns, and applications between the two compounds. |
Research Status and Future Perspectives
-
Optimization of synthesis methods
-
Exploration of potential applications in asymmetric synthesis
-
Investigation of biological activities
-
Development of structure-activity relationships
-
Assessment of potential as a chiral auxiliary in organic synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume